Diamet
Description
Structure
2D Structure
Properties
CAS No. |
8065-43-8 |
|---|---|
Molecular Formula |
C17H14Cl3NaO6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
sodium;2-(4-chloro-2-methylphenoxy)acetate;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H9ClO3.C8H6Cl2O3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12);/q;;+1/p-1 |
InChI Key |
ACXGJHCPFCFILV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[Na+] |
Related CAS |
8003-31-4 (Parent) |
Synonyms |
2-methyl-4-chlorophenoxyacetic acid, dicamba herbicide solution Chwastox D Diamet-D |
Origin of Product |
United States |
Academic Research on Diamet Biguanide Compound: Metformin
Chemical Identity and Structural Characterization of Metformin (B114582)
Metformin, a prominent member of the biguanide (B1667054) class of drugs, possesses a distinct chemical identity and structural arrangement that underpins its therapeutic activity. nih.gov A comprehensive understanding of its chemical characteristics is fundamental to appreciating its pharmacological profile.
Systematic Nomenclature and Common Synonyms
The systematic name for metformin, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-(diaminomethylidene)-1,1-dimethylguanidine. nih.gov In addition to its systematic name, metformin is known by a variety of synonyms in scientific literature and clinical practice. These include 1,1-Dimethylbiguanide, N,N-Dimethylimidodicarbonimidic diamide, and Dimethylbiguanide. nih.govdrugbank.com The Chemical Abstracts Service (CAS) Registry Number for metformin is 657-24-9. nih.gov
| Identifier | Value |
| Systematic (IUPAC) Name | 3-(diaminomethylidene)-1,1-dimethylguanidine |
| Common Synonyms | 1,1-Dimethylbiguanide, N,N-Dimethylimidodicarbonimidic diamide |
| CAS Registry Number | 657-24-9 |
| Molecular Formula | C4H11N5 |
Chemical Classification within Biguanide Derivatives
Metformin is chemically classified as a biguanide. nih.gov The biguanide structure is characterized by two guanidine (B92328) molecules joined together. news-medical.net Metformin is specifically a dimethylated biguanide, distinguishing it from other historical biguanide derivatives like phenformin (B89758) and buformin (B1668040). wikipedia.org Its chemical structure, derived from the natural product galegine (B1196923) found in the plant Galega officinalis, consists of a hydrophilic biguanide core with two methyl groups. nih.govmethodist.edu This structural configuration is crucial to its mechanism of action and pharmacokinetic properties. nih.gov
Biochemical Mechanisms of Action and Cellular Targets
The therapeutic effects of metformin are a result of its complex and multifaceted biochemical mechanisms of action, which primarily target key pathways involved in glucose homeostasis. nih.gov It exerts its influence on hepatic glucose production, enhances insulin (B600854) sensitivity in peripheral tissues, and modulates glucose absorption in the intestine. drugbank.com
Modulation of Hepatic Glucose Production Pathways
A primary mechanism of metformin is the reduction of hepatic glucose production (HGP). drugbank.comnih.gov Metformin's primary molecular target in the liver is the inhibition of mitochondrial respiratory chain complex I. nih.govnih.gov This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. nih.gov The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov
Activated AMPK phosphorylates various downstream targets, leading to the suppression of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govnih.gov Specifically, AMPK activation inhibits the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.net Research also indicates that metformin can act independently of AMPK by, for instance, inhibiting the enzyme fructose-1,6-bisphosphatase. nih.govnih.gov Furthermore, metformin has been shown to antagonize the action of glucagon, a hormone that stimulates gluconeogenesis, by reducing cyclic AMP (cAMP) levels. oup.com
| Hepatic Target | Effect of Metformin | Biochemical Outcome |
| Mitochondrial Complex I | Inhibition | Decreased ATP, Increased AMP:ATP ratio |
| AMP-activated protein kinase (AMPK) | Activation | Phosphorylation of downstream targets |
| Gluconeogenic Enzymes (PEPCK, G6Pase) | Decreased expression | Reduced hepatic glucose production |
| Fructose-1,6-bisphosphatase | Inhibition | Reduced gluconeogenesis |
| Glucagon Signaling | Antagonism (reduced cAMP) | Decreased stimulation of gluconeogenesis |
Augmentation of Insulin Sensitivity in Peripheral Tissues
Metformin enhances insulin sensitivity, particularly in skeletal muscle, which is a major site of glucose disposal. drugbank.comnih.gov This effect is also largely mediated by the activation of AMPK. researchgate.netdiabetesjournals.org In muscle cells, activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. researchgate.netnih.gov This increased cell surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into the muscle cells, thereby improving insulin-mediated glucose disposal. nih.gov
By improving the efficiency of insulin signaling pathways, metformin helps to overcome the insulin resistance that is characteristic of type 2 diabetes. nih.gov The activation of AMPK in peripheral tissues also contributes to a reduction in intracellular lipid accumulation, which can interfere with insulin receptor signaling. researchgate.net
Influence on Intestinal Glucose Absorption Kinetics
Metformin also exerts a significant effect on glucose metabolism within the gastrointestinal tract. drugbank.com It has been shown to decrease the intestinal absorption of glucose. drugbank.comresearchgate.net This effect may be attributed to a reduction in the activity of the sodium-glucose cotransporter 1 (SGLT1). researchgate.net
Interactions with Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Signaling
The interaction of metformin with the 5' Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway is a cornerstone of its molecular mechanism. frontiersin.org AMPK functions as a cellular energy sensor, activated during periods of low energy to restore homeostasis. mdpi.com The canonical mechanism for AMPK activation by metformin begins with the drug's accumulation in mitochondria, where it inhibits the respiratory chain at the level of Complex I. mdpi.com This inhibition leads to a decrease in ATP synthesis and a corresponding increase in intracellular AMP levels, resulting in a significantly elevated AMP:ATP ratio. nih.gov This change in the cellular energy status is the primary trigger for the activation of AMPK. mdpi.comnih.gov
Once activated, AMPK phosphorylates a multitude of downstream targets, influencing various metabolic processes. mdpi.com For instance, activated AMPK is a known negative regulator of hepatic acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. mdpi.com Furthermore, the activation of the AMPK signaling pathway can inhibit the mTOR pathway, which is involved in cell growth and proliferation. nih.gov This interaction is believed to contribute to metformin's potential anti-tumor properties. nih.gov Metformin-induced AMPK activation also plays a role in mediating anti-inflammatory responses through the inhibition of the transcription factor NF-κB. frontiersin.org While AMPK activation is a major pathway for metformin's action, some studies suggest that certain effects, such as the acute inhibition of hepatic glucose production, may occur independently of AMPK and are instead a direct consequence of the altered cellular energy state. jci.org
Impact on Mitochondrial Respiration and Bioenergetics
The direct consequence of complex I inhibition is a reduction in mitochondrial respiration and a profound impact on the cell's ability to generate ATP. nih.gov Research has shown that metformin treatment causes a dose-dependent decrease in the rate of respiration specifically linked to ATP synthesis. nih.gov Concurrently, this leads to an increase in the proportion of respiration that is uncoupled from ATP production, rendering cellular metabolism less efficient. researchgate.netnih.gov Structurally, it has been demonstrated that biguanides, including metformin, preferentially bind to the "deactive" state of complex I, which helps explain their unique inhibitory action. nih.govcam.ac.uk Interestingly, some studies have reported paradoxical effects, where clinically relevant pharmacological concentrations of metformin were found to increase mitochondrial respiration and complex I activity in hepatocytes. nih.gov Metformin has also been shown to specifically decrease the production of reactive oxygen species (ROS) that are driven by reverse electron transfer at complex I, without increasing ROS generation in the forward direction. frontiersin.org
Structure-Activity Relationship Studies within the Biguanide Class
Comparative Analysis with Structurally Related Biguanides (e.g., Phenformin, Buformin)
Metformin belongs to the biguanide class of compounds, which also includes the structurally similar molecules phenformin and buformin. nih.gov While all share the core biguanide structure, substitutions on the terminal nitrogen atom lead to significant differences in their pharmacological profiles. mdpi.com Phenformin contains a phenethyl group, and buformin possesses a butyl group, whereas metformin is characterized by two methyl substituents. mdpi.com
These structural differences make phenformin and buformin more lipophilic (fat-soluble) and more potent inhibitors of mitochondrial respiration than metformin. mdpi.com However, this increased potency is associated with a significantly higher risk of lactic acidosis, a serious metabolic complication that led to their withdrawal from clinical use in most countries. mdpi.com The higher affinity of these analogues is thought to be due to the interaction of their bulkier, more hydrophobic side chains with hydrophobic residues in their binding sites. nih.gov For example, one study found the inhibition constant for phenformin to be 100-fold lower than that of metformin against E. coli dihydrofolate reductase, indicating substantially higher potency in that specific interaction. nih.gov Despite differences in potency, these biguanides share a common mechanistic preference for binding to the deactive state of mitochondrial complex I. nih.gov
Table 1: Comparative Properties of Therapeutic Biguanides
| Compound | Key Structural Feature | Relative Lipophilicity | Relative Potency | Associated Risk of Lactic Acidosis |
|---|---|---|---|---|
| Metformin | Two methyl groups | Low | Lower | Low |
| Phenformin | A phenethyl group | High | Higher | High mdpi.com |
| Buformin | A butyl group | Moderate-High | Higher | High mdpi.com |
Elucidation of Structural Determinants for Biochemical Potency and Selectivity
The biochemical activity of the biguanide class is intrinsically linked to its chemical structure. The core biguanide moiety, which consists of two linked guanidine units, is highly basic and exists as a cationic species at physiological pH. youtube.comacs.org This positive charge is a critical determinant of its mechanism of action, as it drives the accumulation of the drug within the mitochondrial matrix, a process facilitated by the mitochondrial membrane potential. nih.gov This intramitochondrial accumulation is essential for reaching concentrations sufficient to inhibit complex I. nih.gov
The selectivity and potency of individual biguanide molecules are dictated by the nature of the substituents on the biguanide scaffold. mdpi.com
The Biguanide Core : Provides the essential positive charge for mitochondrial targeting. nih.gov
Side Chains : The alkyl or aryl groups substituted on the structure determine key properties such as lipophilicity and binding affinity. nih.gov The dimethyl groups of metformin result in lower lipophilicity and potency compared to the phenethyl group of phenformin. mdpi.com The biguanide structure is considered a modifiable pharmacophore, meaning it can be chemically altered to synthesize new compounds with a wide range of potencies and specificities. semanticscholar.org
Analytical Methodologies for Detection and Quantification
Advanced Chromatographic Techniques (e.g., HPLC-MS/MS)
The accurate detection and quantification of metformin in biological matrices and pharmaceutical formulations are crucial for research and quality control. Among various analytical techniques, High-Performance Liquid Chromatography (HPLC) is the most widely used method. ymerdigital.com When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides a highly sensitive, selective, and robust platform for analysis. researchgate.net
An HPLC-MS/MS method typically involves a chromatographic separation step followed by mass-based detection. The separation is commonly achieved on a reversed-phase column (e.g., C8 or C18) using a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an agent like formic acid to facilitate ionization. researchgate.netnih.gov Following separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using an electrospray source operating in positive ion mode, which is well-suited for the cationic nature of metformin. researchgate.net The mass spectrometer then allows for the selection of a specific parent ion and its fragmentation into daughter ions, a process that provides exceptional specificity and significantly reduces background interference. Validation studies for such methods have demonstrated high selectivity, precision (Relative Standard Deviation < 5%), and sensitivity, with limits of detection reported at or below 0.6 ng/mL. researchgate.net
Table 2: Example Parameters for HPLC-MS/MS Analysis of Metformin
| Parameter | Description | Source |
|---|---|---|
| Chromatographic Column | C8 or C18 reversed-phase | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile / Water / Formic Acid mixture | researchgate.net |
| Ionization Mode | Positive Ion Electrospray (ESI+) | researchgate.net |
| Limit of Detection (LOD) | ≤ 0.6 ng/mL | researchgate.net |
| Limit of Quantification (LOQ) | 0.28 µg/mL (RP-HPLC method) | researchtrend.net |
| Linear Range | e.g., 250-2000 ng/mL | researchgate.net |
Spectroscopic Approaches for Structural Elucidation
The definitive structure of Diamet (metformin) has been substantiated through a variety of spectroscopic techniques, each providing unique insights into its molecular framework. These methods are crucial for confirming the identity, purity, and conformational aspects of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in delineating the proton and carbon environments within the metformin molecule. In ¹H-NMR spectra, the two equivalent methyl groups typically present as a singlet signal around 2.92 ppm. frontiersin.org The proton of the -NH group is observed near 7.20 ppm, while the protons of the two =NH groups and the -NH₂ group are found at approximately 6.64 ppm. frontiersin.org ¹³C-NMR spectroscopy further corroborates the structure, revealing four distinct carbon signals. The carbons of the biguanide backbone appear at chemical shifts of approximately 159.68 ppm and 158.80 ppm, while the two methyl group carbons are observed at around 40.52 ppm and 37.90 ppm. frontiersin.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements in metformin. The FTIR spectrum is characterized by strong absorption bands corresponding to C=N stretching vibrations, typically observed in the region of 1634-1562 cm⁻¹. researchgate.net The N-H stretching vibrations are also prominent, appearing in the range of 3550-3250 cm⁻¹. asianpubs.org Specifically, asymmetric and symmetric N-H stretching vibrations have been assigned to bands around 3300 cm⁻¹ and 3176 cm⁻¹, respectively. asianpubs.org C-N stretching vibrations are generally found between 1170 and 1040 cm⁻¹. asianpubs.org
Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of metformin, further confirming its elemental composition. rsc.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly specific methods used for its analysis. rsc.orgnih.govnews-medical.net In mass spectra, the protonated molecular ion of metformin is readily observed. nih.gov
X-ray crystallography has provided unambiguous proof of the three-dimensional structure of metformin hydrochloride. iucr.org These studies have revealed that the molecule exists in a specific tautomeric form and have detailed the bond lengths and angles within the biguanide structure. iucr.org The C-N bond distances are intermediate between single and double bonds, indicating electron delocalization across the biguanide system. iucr.org The crystal structure is stabilized by a network of intermolecular hydrogen bonds. iucr.org
Interactive Data Table: Spectroscopic Data for Metformin
| Spectroscopic Technique | Key Observations | Reference |
| ¹H-NMR | Singlet at ~2.92 ppm (2 x CH₃); Signal at ~7.20 ppm (-NH); Signal at ~6.64 ppm (2 x =NH, -NH₂) | frontiersin.org |
| ¹³C-NMR | Signals at ~159.68 ppm and ~158.80 ppm (C=N); Signals at ~40.52 ppm and ~37.90 ppm (2 x CH₃) | frontiersin.org |
| FTIR (cm⁻¹) | ~3550-3250 (N-H stretch); ~1634-1562 (C=N stretch); ~1170-1040 (C-N stretch) | researchgate.netasianpubs.org |
| Mass Spectrometry | Observation of the protonated molecular ion | nih.gov |
| X-ray Crystallography | Monoclinic crystal system; C-N bond lengths intermediate between single and double bonds | iucr.org |
Advanced Synthetic Pathways and Derivatization Strategies
Optimization of Industrial and Laboratory Synthesis Routes
The classical and most widely used industrial synthesis of metformin involves the reaction of dicyandiamide (B1669379) with dimethylamine (B145610). This method is valued for its efficiency and cost-effectiveness. A common procedure involves the fusion of dimethylamine hydrochloride and dicyandiamide at elevated temperatures.
In laboratory settings, research has focused on optimizing these traditional routes to improve yield, reduce reaction times, and employ more environmentally benign conditions. Microwave-assisted synthesis has been explored as a tool for reaction optimization, offering a way to accelerate the synthesis. news-medical.net The use of different solvents and catalysts is also an area of active investigation to enhance the efficiency of the synthesis.
Design and Synthesis of Novel Metformin Analogues for Mechanistic Probing
To better understand the mechanism of action of metformin, researchers have designed and synthesized a variety of analogues. These structural modifications are intended to probe the specific interactions of metformin with its biological targets. Strategies for derivatization often focus on modifying the biguanide core or the N,N-dimethyl substitution.
The synthesis of these analogues allows for the investigation of structure-activity relationships, helping to identify the key chemical features of metformin that are essential for its therapeutic effects. For instance, creating derivatives with altered lipophilicity or steric bulk can provide insights into how the drug interacts with cellular membranes and proteins. The development of these novel compounds is a critical step in elucidating the complex molecular pathways through which metformin exerts its effects.
Academic Research on Diamet Herbicide Mixture: Sodium 2 4 Chloro 2 Methylphenoxy Acetate; 3,6 Dichloro 2 Methoxybenzoic Acid
Chemical Composition and Characterization
"Diamet" refers to a specific herbicide mixture composed of two active ingredients: sodium 2-(4-chloro-2-methylphenoxy)acetate and 3,6-dichloro-2-methoxybenzoic acid. nih.govontosight.ai This combination leverages the herbicidal properties of both constituent compounds. ontosight.ai
Systematic Nomenclature and Related Synonyms
The systematic IUPAC name for the "this compound" herbicide mixture is sodium;2-(4-chloro-2-methylphenoxy)acetate;3,6-dichloro-2-methoxybenzoic acid. nih.gov This reflects its composition as a salt and an acid. Common synonyms associated with this herbicide mixture include "Chwastox D" and "this compound-D," as well as "Banlene" and "Kinorexon I." nih.gov
Identification and Individual Properties of Constituent Compounds
The "this compound" herbicide mixture is comprised of three key components: 2-Methyl-4-chlorophenoxyacetic Acid (MCPA), 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba), and a sodium counterion. nih.gov
2-Methyl-4-chlorophenoxyacetic acid, commonly known as MCPA, is a selective phenoxy herbicide. nih.govwikipedia.org It is recognized for its role in controlling broadleaf weeds in cereal crops and pasture. nih.gov The pure compound typically appears as a white solid or crystalline powder, sometimes described as white to light brown solid flakes. nih.gov
Table 1: Key Chemical Properties of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | nih.govwikipedia.org |
| Molar Mass | 200.62 g/mol | nih.govwikipedia.org |
| Appearance | White to light brown solid/crystalline powder | nih.govwikipedia.orgwikidoc.orgchembk.com |
| Melting Point | 114 to 118 °C | wikipedia.orgchembk.comchemicalbook.com |
| Solubility in water | 825 mg/L (at 23 °C) | wikipedia.org |
3,6-Dichloro-2-methoxybenzoic acid, known as Dicamba (B1670444), is a selective systemic herbicide. orst.eduwikipedia.orgherts.ac.uk It is classified as a benzoic acid or chlorophenoxy herbicide. orst.edu Dicamba is effective in controlling a broad spectrum of broadleaf weeds and woody plants. orst.eduwikipedia.org In its acid form, it presents as a white to brown crystalline solid or white to off-white crystalline powder. orst.eduwikipedia.orgchemister.rusolubilityofthings.com
Table 2: Key Chemical Properties of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | wikipedia.orgchemister.ru |
| Molar Mass | 221.03 g/mol | orst.eduwikipedia.orgherts.ac.ukchemister.ru |
| Appearance | White to brown crystalline solid/powder | orst.eduwikipedia.orgchemister.rusolubilityofthings.com |
| Melting Point | 114 to 116 °C | wikipedia.orgchemister.ru |
| Solubility in water | 4500 mg/L (at 25 °C) | orst.edu |
In chemistry, a counterion is an ion that accompanies an ionic species to maintain electrical neutrality. wikipedia.orglibretexts.org In the context of "this compound," the sodium counterion (Na⁺) balances the charge of the anionic form of 2-methyl-4-chlorophenoxyacetic acid, forming sodium 2-(4-chloro-2-methylphenoxy)acetate. nih.govnih.gov Sodium ions are positively charged cations. wikipedia.orglibretexts.org
Molecular Formula and CAS Registry Information for the Mixture
The molecular formula for the "this compound" herbicide mixture is C₁₇H₁₄Cl₃NaO₆. nih.gov The primary Chemical Abstracts Service (CAS) registry number associated with this mixture is 8065-43-8. nih.gov Another related CAS number is 37225-58-4. nih.gov
Table 3: "this compound" Herbicide Mixture Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | sodium;2-(4-chloro-2-methylphenoxy)acetate;3,6-dichloro-2-methoxybenzoic acid | nih.gov |
| Molecular Formula | C₁₇H₁₄Cl₃NaO₆ | nih.gov |
| CAS Registry Number | 8065-43-8, 37225-58-4 | nih.gov |
| PubChem CID | 23673659 | nih.gov |
Mechanistic Studies of Herbicidal Action in Target Organisms
The herbicidal efficacy of "this compound" stems from the distinct yet complementary modes of action of its active components, MCPA-sodium and Dicamba, both classified as synthetic auxins (Group 4 herbicides).
Auxin Mimicry and Disruption of Plant Hormone Homeostasis
Both MCPA-sodium and Dicamba function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) isws.org.inbigpesticides.comtandfonline.comresearchgate.netbioone.orgscielo.brherbiguide.com.aucdnsciencepub.comcaws.org.nzcambridge.orgmdpi.comawsjournal.org. When applied at concentrations significantly exceeding the physiological levels of natural auxins, these compounds lead to a severe disruption of plant hormone homeostasis isws.org.inscielo.brcambridge.org. This disruption triggers uncontrolled and abnormal cell division and growth, ultimately resulting in the death of susceptible plants isws.org.inbigpesticides.comtandfonline.combioone.orgscielo.brcdnsciencepub.comcaws.org.nzcambridge.orgmdpi.comawsjournal.orggoogle.com. Dicamba, for instance, can induce rapid abnormal cell growth and development in the stems, petioles, and leaves of sensitive plants, and may also limit transpiration and photosynthesis bioone.org. MCPA-sodium is known to concentrate in the meristematic regions of plants, where it interferes with crucial processes such as protein synthesis and cell division.
Cellular and Molecular Targets within Susceptible Plant Species
The precise molecular targets for these synthetic auxins are complex and not yet fully elucidated, but their action is analogous to that of endogenous auxin. They are believed to bind to auxin receptors, thereby disrupting normal hormonal regulation of cell growth cdnsciencepub.com. At a molecular level, MCPA has been observed to influence the levels of RNA and DNA polymerase, as well as enzymes vital for normal growth and development processes cambridge.org.
The physiological symptoms induced by these herbicides are characteristic of growth regulator disruption. These include twisting and bending of stems and petioles (epinasty), leaf curling and cupping, and the development of abnormal tissues and secondary roots mdpi.com. While symptoms can appear within hours of application, plant death is typically a slower process, often taking 3-5 weeks. Even at very low concentrations, dicamba can elicit growth responses in susceptible broadleaf plants, with symptoms primarily manifesting in new growth, such as puckered or cupped leaves scielo.br.
Differential Phytotoxicity Across Diverse Plant Taxa
MCPA-sodium and Dicamba are both selective herbicides, primarily designed to control broadleaf weeds while generally sparing monocotyledonous crops like grasses isws.org.inbigpesticides.combioone.orgherbiguide.com.aucdnsciencepub.comcaws.org.nzcambridge.orgawsjournal.orggoogle.com. MCPA-sodium has demonstrated greater selectivity compared to 2,4-D at equivalent application rates on cereals, legumes, and flax isws.org.in. Certain crops, such as clovers, can exhibit tolerance to moderate MCPA application levels awsjournal.org.
However, the phytotoxicity of these compounds can vary significantly across different plant taxa. Dicamba, while effective against broadleaf weeds, is toxic to many terrestrial broadleaf and conifer species, and can kill legumes. Differential sensitivity has been observed not only among various plant tissues but also across tissues at different physiological growth stages mdpi.com. For instance, MCPA has shown negative effects on plants like buckwheat, causing stem deformation and leaf discoloration, and has a toxic effect on the seed germination and seedling development of winter oilseed rape. Studies have also shown that the development of cucumber seedlings can be fully inhibited by MCPA, whereas zucchini might exhibit enhanced growth in MCPA-treated soil when combined with syringic acid. Tolerant plant species typically metabolize these herbicides into non-toxic compounds, which contributes to their selectivity mdpi.com. Environmental factors, such as temperature, can also influence phytotoxicity, with increased temperatures potentially leading to higher phytotoxic effects.
Synergistic or Antagonistic Interactions Between Mixture Components
"this compound" is a mixture of MCPA-sodium and Dicamba, and such combinations are commonly formulated to enhance herbicidal efficacy and broaden the spectrum of weed control bigpesticides.com. Research indicates that tank mixes containing both Dicamba and MCPA can exhibit synergistic effects on certain weeds, such as fumitory, tree hogweed, corn gromwell, and yellow burrweed, particularly when combined with other herbicides like bifenox. This suggests that the combined action of MCPA and Dicamba can lead to a greater-than-additive effect on target weed control.
However, interactions are complex and can vary depending on the specific mixture and target organism. For example, a herbicide mixture containing Dicamba, MCPA, and mecoprop (B166265) has been observed to cause prolonged injury and yield reductions in winter wheat, suggesting a potential synergistic phytotoxic effect on the crop itself under certain conditions. It is also important to note that while MCPA and Dicamba themselves are synthetic auxins, their interaction with herbicides from different chemical classes (e.g., sulfonylurea herbicides or diclofop) can sometimes lead to antagonistic effects, reducing the efficacy of the other herbicide isws.org.intandfonline.comresearchgate.netscielo.br. Furthermore, the presence of certain trace elements or hard water can antagonize the efficacy of amine salts of Dicamba and MCPA due to ionic reactions google.com.
Environmental Fate and Transport Dynamics
Understanding the environmental fate and transport of MCPA-sodium and Dicamba is crucial for assessing their ecological impact. These compounds undergo various degradation pathways in different environmental compartments.
Degradation Pathways in Soil, Water, and Air Compartments
Soil: Both MCPA-sodium and Dicamba are subject to microbial degradation in soil.
MCPA-sodium: It is readily broken down by microbes in soil, with a reported half-life typically around 24 days, though this can vary from a few days to several weeks depending on environmental factors such as temperature and soil moisture isws.org.inawsjournal.org. MCPA is considered rather mobile in soil and does not strongly adsorb to soil particles awsjournal.org.
Dicamba: It undergoes rapid and extensive metabolism in aerobic soil conditions, primarily through microbially induced ester cleavage (O-methylation) bigpesticides.com. The main metabolite identified in aerobic soil degradation is 3,6-dichlorosalicylic acid (DCSA), which is subsequently metabolized further, possibly via hydroxylation to 2,5-di-OH-dicamba. Dicamba's half-life in soil typically ranges from 1 to 6 weeks, with a common average of 2 weeks, though studies report a range of 3-136 days. While dicamba is highly mobile in most soils and has the potential to leach, its relatively fast degradation generally limits its threat to groundwater. Its adsorption to organo-clay soil is influenced by soil pH, with greater adsorption observed in acidic soils. Under anaerobic conditions, dicamba degradation proceeds through initial demethylation to DCSA, followed by reductive dechlorination to 6-chlorosalicylic acid. Further anaerobic pathways can lead to metabolites like 3-chlorohydroquinone, 3-chlorophenol, and phenol (B47542).
Water: Both components of "this compound" exhibit solubility in water and undergo degradation in aquatic environments.
MCPA-sodium: It is water-soluble and is readily broken down by microbes in water isws.org.inawsjournal.orggoogle.com.
Dicamba: It is highly soluble in water. In water, dicamba can be broken down by microbes and ultraviolet (UV) light. It has the potential to reach surface water through runoff, spray drift, or foliar washoff from precipitation and irrigation bigpesticides.com. While generally not persistent in soil, dicamba may persist in aquatic systems under certain conditions.
Air: Volatilization and photodegradation contribute to the atmospheric fate of these compounds.
MCPA-sodium: It can undergo photochemical degradation in the air. Proposed pathways involve oxidation by hydroxyl radicals or positive electron holes, leading to the cleavage of the ether link and the formation of 4-chloro-2-methylphenol (B52076) (MCP) awsjournal.org.
Dicamba: It is considered a highly volatile chemical bigpesticides.comtandfonline.com. It enters the atmosphere through spray drift and volatilization, where it can convert into a gas and move considerable distances tandfonline.com. Atmospheric concentrations of dicamba are often seasonal, correlating with local application periods. Volatilization can occur from both the soil surface and plant tissue tandfonline.com. Newer dicamba formulations have been developed to reduce volatility, but off-site movement remains a concern bigpesticides.comtandfonline.com.
Photodegradation and Microbial Biotransformation Processes
The environmental degradation of the components of "this compound" involves both photodegradation and microbial biotransformation, with microbial processes often playing a dominant role.
MCPA-sodium (MCPA) Microbial degradation is the primary transformation pathway for MCPA in soil, with its efficacy being significantly influenced by the presence of oxygen and adequate moisture nih.govnih.govontosight.ai. Conversely, biotransformation of MCPA in anaerobic soil conditions is negligible nih.govnih.gov. Photodecomposition and hydrolysis are generally not considered significant degradation routes for MCPA in soil nih.govnih.govnih.gov. In aquatic environments, aerobic biological degradation is an important process. While hydrolysis and photodegradation are not major routes for MCPA degradation in water, an aqueous solution of MCPA (at pH 8.3) can exhibit a photolytic half-life of 20-24 days under sunlight nih.gov. Photolysis of dilute aqueous MCPA solutions primarily yields 4-chloro-2-methylphenol as a byproduct nih.gov.
Dicamba For Dicamba, microbial degradation is the most crucial process governing its dissipation in agricultural soils sigmaaldrich.comuni.lu. Conditions that promote microbial growth, such as suitable pH, temperature, soil moisture, and organic matter content, generally enhance Dicamba degradation sigmaaldrich.com. In contrast, photodegradation, hydrolysis, and volatilization are considered relatively minor pathways for Dicamba degradation in soils sigmaaldrich.comuni.lu. In water, Dicamba demonstrates moderate persistence, with a half-life extending up to 55.9 days in general aquatic systems fishersci.ca. However, its persistence can increase significantly in anaerobic groundwater sources, where its half-life may reach 141 days, compared to 39.8–45.5 days under aerobic conditions fishersci.ca. Photodegradation is recognized as an important abiotic transformation process for pesticides like Dicamba in the aquatic environment, and studies have proposed transformation pathways involving the addition of an oxygen atom during its photolytic degradation in aqueous solutions fishersci.comnih.govnih.gov.
Sorption, Leaching, and Volatilization Characteristics in Agroecosystems
The behavior of herbicides in agroecosystems, including their sorption to soil particles, potential for leaching through the soil profile, and volatilization into the atmosphere, significantly influences their environmental fate and potential for off-target movement.
MCPA-sodium (MCPA) Field studies suggest that MCPA does not leach substantially below the upper soil depths nih.gov. It is characterized by a low potential for leaching into groundwater ontosight.aiwikipedia.org.
Dicamba Dicamba exhibits a low affinity for most soil types and possesses high water solubility, which collectively contribute to its high mobility in soils and a significant potential for leaching into groundwater sources sigmaaldrich.comuni.lunih.govchemservice.com. Its low soil-water partition coefficients (Kd values ranging from 0 to 0.11 mL⋅g-1) further underscore its susceptibility to leaching sigmaaldrich.com. Environmental monitoring has detected Dicamba in both surface water and groundwater uni.lu. Volatilization is another pathway for Dicamba movement, with its rate being influenced by the specific formulation (e.g., diglycolamine (DGA) salt versus dimethylamine (B145610) (DMA) salt) and the surface onto which it is applied (e.g., soil versus corn straw) nih.gov. Studies indicate that increasing the pH of the spray solution can reduce the volatilization of Dicamba nih.gov. For instance, the volatilization of the Dicamba DMA salt on glass surfaces was observed to decrease from 71% to 54% when the spray solution pH was raised from 4.7 to 8.8 nih.gov.
Metabolite Formation and Persistence in Environmental Matrices
The formation and persistence of metabolites are critical aspects of understanding the long-term environmental impact of herbicides.
MCPA-sodium (MCPA) The primary metabolite of MCPA is 4-chloro-2-methylphenol (4-C-2-MP), which forms rapidly in soil, typically within 24 hours after contamination, with peak concentrations observed around day 8 in the absence of irrigation wikipedia.org. These phenol metabolites are predominantly found in the surface layer of the soil, as their formation is favored by photodegradation processes wikipedia.org.
Dicamba The principal metabolite of Dicamba identified in both soil and plants is 3,6-dichlorosalicylic acid (DCSA) uni.lu. Other minor metabolites include 2,5-dihydroxy-3,6-dichlorobenzoic acid (also known as 2,5-diOH dicamba) and 5-hydroxydicamba uni.lu. DCSA is a significant degradate in the environment and has been noted to be more persistent than the parent Dicamba compound. Further transformation of DCSA can lead to the formation of 3,6-dichlorogentisic acid (DCGA). The half-life of DCSA in soil can vary, ranging from 1.7 to 45 days, and it is generally considered non-persistent under aerobic conditions, with a reported DT50 of 8.5 days fishersci.ca. The degradation pathway of Dicamba in aerobic soil typically involves O-demethylation to form DCSA, followed by hydroxylation of DCSA to yield 2,5-diOH dicamba. Additionally, hydroxylation of Dicamba can directly form 5-OH dicamba, which can then undergo O-demethylation to produce 2,5-diOH dicamba.
Table 1: Key Metabolites and Environmental Persistence
| Compound | Parent Compound | Major Metabolite(s) | Persistence Characteristics |
| MCPA | MCPA-sodium | 4-chloro-2-methylphenol (4-C-2-MP) wikipedia.org | Main metabolites form within 24h, peak at day 8 in soil wikipedia.org. |
| Dicamba | Dicamba | 3,6-dichlorosalicylic acid (DCSA) uni.lu, 2,5-dihydroxy-3,6-dichlorobenzoic acid uni.lu, 5-hydroxydicamba uni.lu, 3,6-dichlorogentisic acid (DCGA) | DCSA is more persistent than parent Dicamba. DCSA half-life in soil: 1.7-45 days; non-persistent under aerobic conditions (DT50 = 8.5 days) fishersci.ca. |
Analytical Techniques for Residue and Metabolite Analysis
Accurate and sensitive analytical techniques are crucial for monitoring herbicide residues and their metabolites in various environmental matrices.
Chromatographic Methodologies for Environmental Samples
Traditional approaches for determining herbicide residues in environmental samples often involve liquid-liquid extraction or solid-phase extraction (SPE) followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
MCPA-sodium (MCPA) HPLC coupled with UV detection (HPLC-UV) after solid-phase extraction has been successfully employed for the determination of MCPA residues in sugarcane and soil, demonstrating good linearity and recovery rates. Gas chromatography with mass selective detection (GC/MSD) is also a validated method for analyzing MCPA, MCPA DMAS, and MCPA 2-EHE in water samples. Furthermore, GC/MS techniques are utilized for the detection and quantification of MCPA and its phenol metabolites in soil wikipedia.org.
Dicamba For Dicamba, HPLC coupled with UV or mass spectrometric (MS) detection is commonly used. Reversed-phase HPLC under acidic conditions is a frequent choice for its analysis. While gas chromatography-mass spectrometry (GC-MS) is also applied, it often necessitates a derivatization step for the analyte. Solid-phase microextraction (SPME) offers a solventless and sensitive alternative for the extraction of herbicide residues, including Dicamba, from diverse environmental matrices.
Mass Spectrometric Identification and Quantification of Trace Residues
Mass spectrometry, particularly when coupled with chromatographic techniques, provides highly sensitive and selective capabilities for identifying and quantifying trace levels of herbicides and their metabolites.
Table 2: Analytical Methodologies for "this compound" Components
| Compound | Chromatographic Methodologies | Mass Spectrometric Identification and Quantification |
| MCPA | HPLC-UV with SPE, GC/MSD, GC/MS wikipedia.org | GC/MSD for water samples, GC/MS for soil metabolites wikipedia.org |
| Dicamba | HPLC-UV/MS, GC-MS (often with derivatization), SPME | LC-MS/MS (preferred, no derivatization), GC-MS |
General Methodological and Interdisciplinary Approaches in Diamet Research
In Vitro and Cell-Based Experimental Models
In vitro and cell-based models are fundamental tools in Diamet research, providing controlled environments to investigate its effects at the cellular and molecular levels. A variety of cancer cell lines have been employed to study the compound's antiproliferative properties. For instance, studies have utilized human osteosarcoma cell lines (KHOS/NP, HOS, MG-63, U-2 OS), lung cancer cell lines (A549, PC14PE6/AS2, CL 1-0), and breast cancer cell lines (MCF-7, MDA-MB-231) to explore the cellular responses to this compound treatment researchgate.netnih.govaacrjournals.orgmdpi.com.
Commonly used assays in these studies include the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell proliferation and viability in a dose-dependent manner researchgate.netnih.govaacrjournals.org. Flow cytometry is another critical technique used to analyze the cell cycle progression and to quantify apoptosis, revealing that this compound can induce cell cycle arrest, often at the G0/G1 phase nih.govmdpi.comacs.org. Furthermore, migration and wound healing assays are performed to assess the compound's impact on cell motility and potential to inhibit metastasis nih.govacs.org. These in vitro models have been instrumental in demonstrating that this compound can inhibit the proliferation of various cancer cell types, providing a foundation for more complex investigations nih.govaacrjournals.org.
| Cell Line | Cell Type | Assay Performed | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| KHOS/NP, HOS, MG-63, U-2 OS | Human Osteosarcoma | MTT Assay, Flow Cytometry, Migration Assay | Inhibited cell proliferation and migration; induced cell cycle arrest. | nih.gov |
| A549, H1299 | Human Lung Cancer | MTT Assay, Flow Cytometry | Inhibited proliferation; induced apoptosis and G0/G1 cell cycle arrest. | mdpi.com |
| MCF-7, MDA-MB-231 | Human Breast Cancer | MTT Assay | Decreased cell viability in a dose-dependent manner. | researchgate.net |
| AGS | Human Gastric Adenocarcinoma | Proliferation Assay, Colony Formation Assay | Inhibited cell proliferation and induced G0/G1 cell cycle arrest. | acs.org |
| Hela, AMJ3, HCAM, A172 | Various Cancer Lines | MTT Assay | Reduced cell viability at various concentrations. |
Advanced Spectroscopic and Chromatographic Characterization Techniques
The precise characterization and quantification of this compound in various matrices rely on advanced spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with UV detection, for the determination of this compound in pharmaceutical formulations and biological samples like human plasma ymerdigital.comresearchgate.netnih.govscientificliterature.orgnih.gov. Reversed-phase HPLC (RP-HPLC) methods are commonly developed using C18 columns ymerdigital.comresearchgate.netnih.govnih.gov. The selection of the mobile phase is critical for achieving effective separation; typical mobile phases consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) buffer, adjusted to a specific pH ymerdigital.comscientificliterature.orgnih.gov. Detection is frequently performed at a UV wavelength of approximately 233 nm researchgate.netnih.govscientificliterature.org.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, making it suitable for bio-distribution studies and complex sample analysis digitellinc.comnih.gov. Spectroscopic techniques are also vital. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is used to elucidate the molecular structure of this compound and to characterize its complexes and related substances nih.govfrontiersin.orgchemicalbook.com. 1H-NMR spectra typically show a characteristic singlet for the methyl groups around 2.92 ppm in DMSO-d6 frontiersin.org. These analytical methods are essential for quality control, pharmacokinetic studies, and detailed chemical analysis of the compound scientificliterature.orgfrontiersin.org.
| Technique | Column | Mobile Phase Composition | Detection Wavelength | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 (4.6x250 mm, 5µm) | Phosphate buffer (pH 3.0) and Methanol (30:70 v/v) | 238 nm | ymerdigital.com |
| RP-HPLC | C18 | Methanol-Water (30:70 v/v) | 233 nm | researchgate.net |
| HPLC-UV | Reversed Phase C18 (250 × 4.6 mm, 5 μm) | Acetonitrile (34%) and Aqueous Phase (66%) containing KH2PO4 and sodium lauryl sulfate (B86663) (pH 5.2) | 233 nm | nih.gov |
| HPLC | Zorbax 300 – SCX (4.6 X 150mm ID) | Phosphate buffer (pH 4.8) and Acetonitrile (55:45 v/v) | 233 nm | scientificliterature.org |
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable for investigating the interactions of this compound at the molecular level. These in silico approaches provide insights into how this compound binds to specific protein targets, helping to explain its mechanism of action nih.govbiorxiv.org. Molecular docking is a widely used technique to predict the binding affinity and orientation of a ligand (this compound) within the active site of a target protein nih.govulbra.orgnih.gov. Studies have used docking simulations to explore the interaction of this compound with various proteins, including AMP-activated protein kinase (AMPK), Dipeptidyl-peptidase 4 (DPP4), and Glycogen synthase kinase 3 (GSK-3β) nih.govnih.govresearchgate.net. These simulations can calculate binding energies and identify key amino acid residues involved in hydrogen bonding and other interactions ulbra.orgnih.govresearchgate.net.
Molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the this compound-protein complex over time nih.govresearchgate.net. Density Functional Theory (DFT) calculations are also used to investigate the electronic structure and properties of this compound, as well as its interactions with solvents, which is crucial for understanding its behavior in different environments materialsciencejournal.orgresearchgate.netnih.gov. These computational models have successfully predicted binding modes, such as this compound's interaction with the PRKAG1 subunit of AMPK, and have helped to formulate hypotheses about its mechanism of action that can be tested experimentally biorxiv.orgresearchgate.netresearchgate.net.
| Protein Target | Computational Method | Key Findings | Reference |
|---|---|---|---|
| SIRT1 | Molecular Docking, Molecular Dynamics | Predicted binding modes to several pockets, including the NAD+ binding site and an allosteric site. | researchgate.net |
| DPP4 | Molecular Docking, Molecular Dynamics | Confirmed this compound as a potential direct target of DPP4 expression. | nih.gov |
| AMPK (PRKAG1 subunit) | Molecular Docking | Demonstrated the strongest interaction with this compound (ΔG=-5.5 kcal/mol) via 4 hydrogen bonds. | researchgate.net |
| GSK-3β | Molecular Docking | Showed efficient binding with a binding energy of -6.8 kcal/mol, interacting with ARG-220 and GLU-249 residues. | nih.gov |
| GLUT-1, GLUT-3, Hexokinase | Protein Docking (SWISSDOCK) | Showed fruitful interactions with glucose uptake facilitators and the glycolytic enzyme. | ulbra.org |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Mechanistic Elucidation
The integration of "omics" technologies, such as metabolomics and proteomics, has provided a systems-level understanding of the biological effects of this compound nih.govnih.gov. These approaches allow for the simultaneous measurement of a large number of molecules, offering a global view of cellular responses to the compound nih.govmdpi.com.
Metabolomics , the large-scale study of small molecules (metabolites), has been applied to identify metabolic pathways altered by this compound nih.govnih.gov. Using techniques like NMR and mass spectrometry, researchers have observed significant changes in the metabolome of cells, tissues, and biofluids following treatment nih.govdiabetesjournals.org. Studies have reported that this compound can suppress the Tricarboxylic Acid (TCA) cycle and is associated with decreased levels of metabolites such as citrulline, ornithine, and arginine in plasma nih.govdiabetesjournals.org. These findings suggest that this compound influences mitochondrial respiration and pathways interlocked with the urea (B33335) and nitric oxide cycles nih.govdiabetesjournals.org.
Proteomics focuses on the large-scale analysis of proteins, including their expression levels and post-translational modifications like phosphorylation (phosphoproteomics) mdpi.comnih.gov. Quantitative proteomics has been used to identify proteins that are differentially expressed in response to this compound acs.org. For example, in gastric cancer cells, 177 proteins were identified as differentially expressed after treatment acs.org. Phosphoproteomic analyses have provided deeper mechanistic insights, revealing that this compound extensively remodels cell signaling pathways, often through long-term exposure rather than acute effects nih.govbiorxiv.org. These studies have identified thousands of phosphorylation sites that are altered by this compound, highlighting its impact on kinase and phosphatase activity and cellular signaling networks nih.govresearchgate.net. The integration of these omics platforms is crucial for building comprehensive models of this compound's action and for discovering novel biomarkers and therapeutic targets nih.govmdpi.comox.ac.ukdiabetesjournals.org.
| Omics Technology | Biological System | Analytical Platform | Key Findings | Reference |
|---|---|---|---|---|
| Metabolomics | Human Serum / Murine Tissues | Non-targeted Metabolomics (MS) | Significantly lower concentrations of citrulline. | diabetesjournals.org |
| Metabolomics | Rat Models | NMR-based Metabolomics | Suppression of TCA cycle metabolism (decreased citrate, alpha-ketoglutarate, succinate, fumarate). | nih.gov |
| Proteomics | Human Gastric Cancer Cells (AGS) | iTRAQ-based Quantitative Proteomics (MS) | Identified 177 differentially expressed proteins; suppression of PSMD2, STIP1, and CAP1. | acs.org |
| Proteomics | Human Adipose Mesenchymal Stromal Cells | LC-MS/MS | Profoundly modified cellular protein composition and secretome. | frontiersin.org |
| Phosphoproteomics | Colorectal Cancer Cell Lines | DIA-MS | Remodeled cell signaling in the long-term; identified thousands of perturbed phosphorylation sites. | nih.govbiorxiv.org |
| Proteomics | Murine Liver | Quantitative Proteomics | Identified AMPK-dependent and -independent signaling networks; activated PKD and MAPKAPK2. | nih.gov |
Future Directions and Emerging Research Avenues for Chemical Compounds Known As Diamet
Elucidation of Novel Molecular Interactions and Signaling Pathways
Understanding the precise molecular interactions and signaling pathways targeted by compounds like "Diamet" is paramount for rational design and optimization. Current research in chemical biology and toxicology continues to unravel the complex interplay between agrochemicals and biological systems at a molecular level. For instance, studies are increasingly employing advanced computational methods, such as molecular docking, to predict and analyze ligand-protein interactions nih.govmdpi.comopenaccessjournals.com. This allows for the identification of specific binding sites within target enzymes or receptors, providing insights into the mechanisms of action and potential off-target effects.
For phenoxyacetic acid herbicides like MCPA, a component of "this compound," research continues into their auxin-mimicking activity and subsequent disruption of plant growth regulation. Future directions involve elucidating the full spectrum of plant hormone signaling pathways affected, including cross-talk with other phytohormones and stress responses. Similarly, for benzoic acid herbicides such as Dicamba (B1670444), understanding their impact on cell division and growth at a granular level, including specific protein targets and gene expression modulation, remains an active area of investigation nih.gov. Detailed molecular studies are crucial for comprehending how these compounds function and how their interactions can be modulated for improved selectivity and reduced environmental impact columbia.edu.
A key area of focus involves identifying novel molecular targets that could lead to herbicides with new modes of action, thereby combating herbicide resistance. This includes investigating interactions with previously uncharacterized enzymes, transporters, or regulatory proteins within target organisms. For example, research into the molecular mechanisms of various compounds has shown that even slight structural variations can lead to significant differences in binding affinities and biological activities, highlighting the need for detailed interaction studies mdpi.com.
Design and Synthesis of Advanced Chemical Analogues with Enhanced Specificity or Environmental Profiles
The design and synthesis of advanced chemical analogues represent a significant future direction for compounds like "this compound." The goal is to create new molecules that retain or enhance herbicidal efficacy while exhibiting improved specificity towards target weeds and more favorable environmental profiles, such as reduced persistence or lower ecotoxicity. This involves structure-activity relationship (SAR) studies, where modifications to the core chemical structures of MCPA and Dicamba are systematically explored mdpi.comacs.orgtandfonline.com.
Strategies for analogue synthesis often involve:
Chiral Synthesis: Developing enantiomerically pure forms of active components, as often one enantiomer is significantly more active or less toxic than the other.
Prodrug Approaches: Designing prodrugs that are inactive until metabolized by target plants, potentially reducing off-target effects or improving delivery.
Conjugation Chemistry: Attaching active herbicide molecules to specific delivery systems or targeting moieties to enhance uptake by weeds or reduce leaching in soil.
Bioisosteric Replacements: Substituting functional groups with others that have similar steric or electronic properties but offer improved metabolic stability or reduced toxicity.
For instance, research into the synthesis of novel dihydropyridine (B1217469) hybrids demonstrates how multicomponent strategies can yield compounds with altered biological activities, including antimicrobial properties, which could inform the design of more targeted agrochemicals nih.gov. Similarly, efforts to synthesize extra-large-pore MCM-41 analogues as hosts for molecules could inspire new delivery systems for herbicides, controlling their release and enhancing their specificity researchgate.net.
The table below illustrates hypothetical research findings on the specificity of newly synthesized analogues based on "this compound" components, showcasing varying degrees of target selectivity.
| Analogue ID | Parent Compound | Target Weed Efficacy (IC50, µM) | Non-Target Plant Impact (IC50, µM) | Selectivity Index (Non-Target/Target) |
| A-1 | MCPA | 15.2 | 150.8 | 9.9 |
| A-2 | Dicamba | 10.5 | 95.3 | 9.1 |
| A-3 | MCPA | 8.9 | 250.1 | 28.1 |
| A-4 | Dicamba | 12.1 | 110.5 | 9.1 |
Note: Data presented in this table is illustrative and does not represent actual experimental results for "this compound" analogues.
Exploration of Unconventional Applications or Biochemical Mechanisms
Beyond their primary use as herbicides, compounds with the structural characteristics of "this compound" components may possess unconventional applications or engage in biochemical mechanisms that are yet to be fully explored. This avenue of research involves screening these compounds against a broader range of biological targets or in different environmental contexts.
Potential unconventional applications could include:
Bioremediation: Investigating the potential of these compounds or their derivatives to degrade specific pollutants in contaminated environments, leveraging their chemical reactivity.
Antimicrobial or Antifungal Agents: As seen with some chemical analogues, certain structural motifs can exhibit antimicrobial or antifungal properties, suggesting potential for novel biopesticides or even pharmaceutical leads nih.govtandfonline.com.
Material Science: Exploring their utility as building blocks for novel polymers or functional materials, given their aromatic and carboxylic acid functionalities.
Modulators of Non-Plant Biological Systems: Research into how these compounds interact with non-target organisms at a cellular or molecular level could reveal unexpected biochemical activities relevant to other fields, such as toxicology or pharmacology columbia.edu.
For instance, while "this compound" (as metformin) is known as an antidiabetic, the chemical structure of the herbicide "this compound" (MCPA/Dicamba mixture) could be explored for entirely different biological activities. The concept of "unconventional applications" extends to using these compounds in novel ways, such as components in advanced sensors or as part of new industrial processes unisa.itnl-test.comcapitalrubber.comppsa-online.com.
Development of Innovative Analytical and Methodological Approaches in Chemical Research
The advancement of chemical research on compounds like "this compound" is heavily reliant on innovative analytical and methodological approaches. These advancements enable more precise detection, characterization, and quantification of the compounds and their metabolites in various matrices, from environmental samples to biological tissues.
Key areas for innovation include:
Advanced Spectroscopic Techniques: Developing highly sensitive and selective mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques for identifying trace amounts of "this compound" components and their transformation products acs.org.
Chromatographic Separations: Improving liquid chromatography (LC) and gas chromatography (GC) methods with novel stationary phases and detection systems for enhanced resolution and quantification of complex mixtures.
Biosensors and Immunoassays: Creating rapid, portable, and cost-effective biosensors or immunoassays for on-site detection of "this compound" residues in water, soil, or agricultural products.
Computational Chemistry and Cheminformatics: Leveraging machine learning and artificial intelligence to predict compound properties, design synthesis routes, and analyze large datasets from high-throughput screening experiments oup.com. This includes developing analytical formulas for characterizing particle diameters in materials science, which could be adapted for studying the physical properties of herbicide formulations aps.orgmdpi.commeasurlabs.com.
Microfluidics and Lab-on-a-Chip Technologies: Integrating sample preparation, separation, and detection into miniaturized devices for faster and more efficient analysis.
The development of new methods for particle size and diameter analysis, such as advanced image analysis or laser diffraction, can be crucial for optimizing the physical properties of herbicide formulations, impacting their dispersion and efficacy measurlabs.comresearchgate.net. Such methods are critical for ensuring the quality and performance of chemical compounds in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
